2-Cyclopropyl-5-(iodomethyl)oxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-(iodomethyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZSXTJGUIPKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropyl 5 Iodomethyl Oxolane and Analogous Structures
Strategies for Oxolane Ring Construction
The formation of the oxolane ring can be achieved through various synthetic routes. The choice of method often depends on the desired stereochemistry and the nature of the substituents on the tetrahydrofuran (B95107) ring. Key strategies include the cyclization of linear precursors and the rearrangement of cyclic starting materials.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic ethers like oxolanes. This approach involves the formation of a carbon-oxygen bond within a single molecule, leading to the desired ring structure.
Lewis acids play a crucial role in promoting the cyclization of various acyclic precursors to form 2,5-disubstituted tetrahydrofurans. These catalysts activate specific functional groups within the molecule, facilitating the ring-closing reaction. For instance, the treatment of γ-phenyl-γ-butyrolactone or valerolactone with organolithium reagents can yield substituted 1,4-butanediols. Subsequent dehydrative cyclization of these diols, catalyzed by ferrocenium (B1229745) tetrafluoroborate (B81430) (a Lewis acid), produces trisubstituted tetrahydrofurans in good yields. mdpi.com This method is notable for its use of non-inert conditions and relatively low reaction temperatures compared to other Lewis acid-catalyzed dehydrative cyclizations. mdpi.com
Another approach involves the Lewis acid-catalyzed tandem Meinwald rearrangement/[3+2]-cycloaddition of epoxides with donor-acceptor cyclopropanes. This reaction synthesizes a variety of cis-2,5-aryl-benzyl-substituted tetrahydrofurans. researchgate.net An enantioselective version of this transformation has also been developed using an InCl3–PyBOX catalyst system. researchgate.net Furthermore, Lewis acids such as Sn(OTf)2 have been shown to catalyze the reaction between donor-acceptor cyclopropanes and aldehydes, leading to a highly diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans. nih.gov These reactions are believed to proceed through the Lewis acid-mediated opening of the cyclopropane (B1198618) ring to generate a stabilized carbocation, which is then trapped by the aldehyde. nih.gov
| Catalyst | Precursors | Product | Yield (%) | Diastereoselectivity |
| Ferrocenium tetrafluoroborate | Substituted 1,4-butanediols | Trisubstituted tetrahydrofurans | 72-83 | Not specified |
| InCl3–PyBOX | Epoxides and donor-acceptor cyclopropanes | cis-2,5-Aryl-benzyl-substituted tetrahydrofurans | Not specified | High |
| Sn(OTf)2 | Donor-acceptor cyclopropanes and aldehydes | 2,5-Disubstituted tetrahydrofurans | 97 | 20:1 |
The stereospecific synthesis of oxolanes can also be achieved through elimination-cyclization sequences. A notable example is the conversion of 1-iodomethyl-1,5-bisepoxides to substituted tetrahydrofurans. nih.gov Treatment of these bis-epoxides with zinc in ethanol (B145695) induces a ring opening via elimination to form an intermediate zinc alkoxide. This intermediate then undergoes a 5-exo cyclization onto the pendant epoxide, yielding the tetrahydrofuran product with complete preservation of the diastereomeric purity of the starting material. nih.gov
In a different approach, the alcoholysis of α-chloro-γ-((trimethylsilyl)oxy)ketimines provides a stereospecific route to cis-2-alkoxy-3-aminooxolanes. acs.org The reaction proceeds through the formation of a bicyclic aziridine (B145994) intermediate, which then undergoes stereospecific attack by the alcohol. acs.org Interestingly, the stereospecificity is lost when the reaction is performed in the presence of a base, leading to a mixture of cis and trans isomers. acs.org
| Precursor | Reagents | Product | Yield (%) | Stereochemistry |
| 1-Iodomethyl-1,5-bisepoxides | Zn/EtOH | Substituted tetrahydrofurans | 94 | Complete preservation |
| α-Chloro-γ-((trimethylsilyl)oxy)ketimines | Alcohol | cis-2-Alkoxy-3-aminooxolanes | High | Stereospecific (cis) |
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. This methodology has been applied to the synthesis of cyclic ethers through radical cascade cyclizations. For example, a visible-light photoredox-catalyzed radical cascade cyclization of simple ethers with cyanamides has been developed at room temperature. acs.orgnih.gov This process involves the generation of oxyalkyl radicals from ethers, which then participate in an intermolecular addition and subsequent intramolecular cyclization to form complex heterocyclic structures. acs.orgnih.gov
While not directly forming simple oxolanes, this strategy highlights the potential of photoredox catalysis in C-H functionalization and ring formation involving ethers. Another relevant application is the photoredox-driven ring-opening C(sp³)–heteroatom bond formation of arylcyclopropanes, which can lead to tetrahydrofuran derivatives through an intramolecular cyclization process. nih.gov
| Catalyst System | Reactants | Key Process | Product Type |
| Visible-light photoredox catalyst | Ethers and cyanamides | Radical cascade cyclization | Tetracyclic benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines |
| Visible-light photoredox catalyst | Arylcyclopropanes with tethered nucleophiles | Intramolecular ring-opening cyclization | Tetrahydrofuran derivatives |
Ring-Opening Reactions of Strained Precursors
The inherent strain in small rings, such as cyclopropanes, can be harnessed as a driving force for the synthesis of larger, more stable ring systems like oxolanes.
The ring-opening of cyclopropanes provides a versatile entry to the synthesis of tetrahydrofurans. Donor-acceptor substituted cyclopropanes are particularly useful precursors. nih.gov Lewis acid-catalyzed reactions of these cyclopropanes with aldehydes afford 2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.govnih.gov The reaction is initiated by the Lewis acid-mediated opening of the cyclopropane ring, which forms a stabilized carbocationic intermediate that is subsequently trapped by the aldehyde. nih.gov
Furthermore, photoredox catalysis can be employed to cleave the C-C bond of cyclopropanes, enabling the formation of C(sp³)–heteroatom bonds. nih.gov In an intramolecular variation of this reaction, a cyclopropane with a tethered hydroxyl group can undergo ring-opening cyclization to yield a tetrahydrofuran derivative. nih.gov This method takes advantage of the thermodynamic driving force from the release of ring strain. nih.gov The use of organozinc reagents can also promote the regioselective ring opening of cyclopropanols, which are readily prepared through methods like the Kulinkovich cyclopropanation. arkat-usa.org This approach leads to the formation of α-methyl substituted ketones, which can be precursors for further transformations into oxolane structures. arkat-usa.org
| Method | Precursor | Key Intermediate/Process | Product |
| Lewis Acid Catalysis | Donor-acceptor cyclopropane and aldehyde | Stabilized carbocation | 2,5-Disubstituted tetrahydrofuran |
| Photoredox Catalysis | Arylcyclopropane with tethered alcohol | Intramolecular ring-opening cyclization | Tetrahydrofuran derivative |
| Organozinc Reagents | Cyclopropanol | Zinc homoenolate | α-Methyl substituted ketone |
Epoxide-Derived Routes to Substituted Tetrahydrofurans
The synthesis of substituted tetrahydrofurans from epoxides is a versatile and powerful method in organic chemistry. ontosight.ai These routes often involve the intramolecular cyclization of an alcohol onto an epoxide, a process that can be catalyzed by acids or bases. The reaction of epoxides with electron-rich alkenes, promoted by fluorinated alcohols, provides a metal- and radical-free pathway to substituted tetrahydrofurans. ontosight.ai This atom-economical approach allows for a diverse range of substitution patterns on the resulting oxolane structure. ontosight.ai
Another sophisticated approach involves the group transfer cyclization of β-(allyloxy)alkyl aryl tellurides, which are themselves derived from the ring-opening of epoxides. Photolysis of these tellurides leads to the formation of 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans, with a notable preference for the trans-2,4-disubstituted product. This stereoselectivity is rationalized by a chair-like transition state where the 2-substituent preferentially occupies a pseudoequatorial position.
Furthermore, cascade reactions of polyepoxides represent an elegant and efficient method for constructing complex polyether structures containing tetrahydrofuran rings. acs.orgresearchgate.net These biomimetic cyclizations are initiated by the protonation of an epoxide, followed by a cascade of ring-opening cyclizations. researchgate.net The stereochemistry of the resulting polyether is intricately controlled by the geometry of the double bonds in the acyclic precursor and the stereochemistry of any pre-existing chiral centers. researchgate.net
The following table summarizes key epoxide-derived routes to substituted tetrahydrofurans:
| Precursor Type | Reagents and Conditions | Product Type | Key Features |
| Epoxides and electron-rich alkenes | Fluorinated alcohols (e.g., HFIP) | Substituted tetrahydrofurans | Metal- and radical-free; cost-effective. ontosight.ai |
| β-(allyloxy)alkyl aryl tellurides | Photolysis with hexabutylditin | 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans | High trans-selectivity. |
| Polyepoxides | Acid catalysis | Polyether natural products | Biomimetic cascade reaction. researchgate.net |
| Alkenes with pendant epoxides | Dihydroxylation followed by cyclization | Highly substituted tetrahydrofurans | Cascade reaction strategy. |
Installation and Functionalization of Substituents
The introduction of the cyclopropyl (B3062369) and iodomethyl moieties onto the oxolane framework requires specific and often stereoselective synthetic methods.
Introduction of the Cyclopropyl Moiety
The cyclopropyl group is a key structural feature, and its introduction can be achieved through various advanced cyclopropanation techniques or by using cyclopropane-containing building blocks.
Stereoselective cyclopropanation of alkenes is a cornerstone of modern organic synthesis, allowing for the controlled formation of the three-membered ring. wikipedia.org Common methods include halomethyl-metal-mediated cyclopropanations (like the Simmons-Smith reaction), transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. wikipedia.org The Simmons-Smith reaction, utilizing a zinc carbenoid, is particularly noteworthy for its functional group tolerance and the high diastereoselectivity achievable with chiral allylic alcohols. wikipedia.org The stereochemical outcome can often be directed by a resident hydroxyl group.
Transition metal catalysis, often employing rhodium or copper catalysts with diazo compounds, offers another powerful avenue for stereoselective cyclopropanation. acs.org The choice of catalyst and chiral ligand can afford high levels of both diastereoselectivity and enantioselectivity. acs.orgontosight.ai These reactions are stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. nih.gov
The following table provides an overview of prominent stereoselective cyclopropanation methods:
| Method | Reagent System | Key Characteristics |
| Simmons-Smith Reaction | Zn-Cu couple, CH₂I₂ (or alternatives) | Directed by hydroxyl groups; good for allylic alcohols. wikipedia.org |
| Transition Metal-Catalyzed Decomposition of Diazo Compounds | Rh or Cu catalysts, diazo compounds | High stereoselectivity; tunable with chiral ligands. acs.orgontosight.ai |
| Nucleophilic Addition-Ring Closure | Michael addition followed by intramolecular substitution | Forms functionalized cyclopropanes. wikipedia.org |
A specialized and effective method for constructing 2,5-disubstituted tetrahydrofurans involves the use of silylmethylcyclopropanes. nottingham.ac.ukorganic-chemistry.org In this approach, silylmethylcyclopropanes act as three-carbon building blocks that react with aldehydes or ketones in the presence of a Lewis acid. organic-chemistry.orggoogle.com This formal [3+2] cycloaddition is a powerful tool for the diastereoselective synthesis of oxolanes. nottingham.ac.uk The diastereoselectivity of the reaction is highly dependent on the reaction temperature, allowing for control over the relative stereochemistry of the substituents at the 2- and 5-positions. nottingham.ac.ukgoogle.com The reaction of vicinal t-butyldiphenylsilylmethyl-substituted cyclopropyl diesters with aldehydes and ketones, for instance, has been shown to produce 2,5-cis-disubstituted tetrahydrofurans with high selectivity.
Donor-acceptor (D-A) cyclopropanes are highly versatile intermediates in organic synthesis, including the formation of heterocyclic systems like tetrahydrofurans. organic-chemistry.orgwikipedia.orgalfa-chemistry.com These cyclopropanes, substituted with both an electron-donating and an electron-withdrawing group, are prone to ring-opening reactions under Lewis or Brønsted acid catalysis. aaronchem.comorganic-chemistry.org The ring-opened intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions.
The reaction of D-A cyclopropanes with aldehydes and ketones is a well-established method for the synthesis of substituted tetrahydrofurans. aaronchem.com The choice of catalyst can influence the diastereoselectivity of the cycloaddition. aaronchem.com Furthermore, the use of chiral D-A cyclopropanes can lead to the formation of tetrahydrofurans with high enantiospecificity. aaronchem.com The synthetic utility of this method is enhanced by the fact that the acceptor group on the resulting tetrahydrofuran can be further transformed into other functional motifs. aaronchem.com
Introduction of the Iodomethyl Moiety
The iodomethyl group is a reactive handle that can be introduced at various stages of the synthesis. ontosight.ai One common strategy is the conversion of a more readily available hydroxymethyl group, which can be present in the initial building blocks or formed during the synthesis.
Standard methods for converting a primary alcohol to an alkyl iodide include the Appel reaction and the Finkelstein reaction. The Appel reaction involves the use of triphenylphosphine (B44618) and an iodine source such as iodine or carbon tetraiodide. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and typically results in the inversion of configuration at a chiral center. organic-chemistry.org
The Finkelstein reaction is a halogen exchange process, where a chloro- or bromomethyl group is converted to the corresponding iodomethyl derivative by treatment with an iodide salt, such as sodium iodide in acetone. wikipedia.org The equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org
Alternatively, iodoetherification of homoallylic alcohols can be employed to form the tetrahydrofuran ring and introduce the iodomethyl group in a single, stereoselective step. nottingham.ac.uk This electrophilic cyclization proceeds with high trans-selectivity, placing the hydroxyl (or a derivative) and iodomethyl groups on opposite faces of the newly formed ring. organic-chemistry.org
The following table outlines common methods for introducing the iodomethyl group:
| Method | Precursor | Reagents | Key Features |
| Appel Reaction | Hydroxymethyl-substituted oxolane | PPh₃, I₂ or CI₄ | Mild conditions; inversion of configuration. wikipedia.orgorganic-chemistry.org |
| Finkelstein Reaction | Chloro- or bromomethyl-substituted oxolane | NaI in acetone | Halogen exchange; driven by precipitation. wikipedia.org |
| Iodoetherification | Homoallylic alcohol | I₂ | Concurrent cyclization and iodination; high trans-selectivity. nottingham.ac.ukorganic-chemistry.org |
| Direct Iodination | Hydroxymethyl-substituted oxolane | I₂, polymer-supported PPh₃ | Direct conversion of alcohol to iodide. nih.gov |
Halogenation of Tetrahydrofuran Derivatives
The introduction of an iodoalkyl group onto a pre-existing tetrahydrofuran (oxolane) ring is a direct and fundamental approach. This typically involves the conversion of a corresponding alcohol, such as (2-cyclopropyloxolan-5-yl)methanol, into the target iodomethyl compound. A common method for this transformation is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂) or tetraiodomethane (CI₄). The alcohol's hydroxyl group is converted into a phosphonium (B103445) salt intermediate, which is then displaced by an iodide ion.
Another approach is the direct iodination of γ-methylene butyrolactones, although this can sometimes lead to undesired byproducts. researchgate.net A more efficient method for related structures involves the halolactonization of 5-hexynoic acids with iodine, which proceeds effectively under phase-transfer catalysis conditions. researchgate.net
Table 1: Representative Conditions for Iodination of Alcohols
| Reactant | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| Primary Alcohol | PPh₃, I₂ | Dichloromethane (DCM) | 0 °C to room temperature |
These methods are broadly applicable to the synthesis of various halogenated tetrahydrofuran derivatives. google.com
Halogen Exchange Reactions for Iodomethyl Group Formation
The Finkelstein reaction is a highly effective and widely used method for synthesizing iodoalkanes from other haloalkanes. This nucleophilic substitution reaction involves treating a chloro- or bromo-substituted precursor with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution.
For the synthesis of 2-cyclopropyl-5-(iodomethyl)oxolane, this would involve the reaction of 2-(bromomethyl)-5-cyclopropyloxolane (B2499216) with NaI. This approach is advantageous due to its mild conditions and generally high yields. google.com The rate of halogen exchange follows the trend I > Br > Cl, making bromomethyl derivatives ideal substrates for this transformation. imperial.ac.uk
Table 2: Finkelstein Reaction for Iodomethyl Group Formation
| Precursor | Reagents | Solvent | Key Feature |
|---|---|---|---|
| 2-(Bromomethyl)-5-cyclopropyloxolane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives the reaction. |
Iodocyclization Strategies in Heterocycle Synthesis
Iodocyclization represents an elegant strategy where the oxolane ring is formed and the iodomethyl group is installed in a single, concerted step. mdpi.com This process typically involves an electrophilic iodine-mediated cyclization of an unsaturated alcohol substrate, such as a substituted pent-4-en-1-ol. mdpi.com The reaction is initiated by the activation of the alkene by an electrophilic iodine species (e.g., I₂ or N-iodosuccinimide), followed by the intramolecular attack of the hydroxyl group to form the five-membered tetrahydrofuran ring. mdpi.com
The stereochemical outcome of the cyclization can often be controlled. For instance, base-promoted iodocyclization of certain α-alkenyl-α-amino esters can yield trans-2,5-disubstituted-3-iodopyrrolidines, while the absence of a base can lead to the thermodynamically more stable cis isomers through a ring-opening and closing mechanism. mdpi.com This principle of stereocontrol through reaction conditions is a key aspect in the synthesis of complex heterocyclic molecules.
Diastereoselective and Enantioselective Syntheses of 2,5-Disubstituted Oxolanes
The biological activity and physical properties of molecules like this compound are critically dependent on their three-dimensional structure. Therefore, controlling the relative and absolute stereochemistry at the C-2 and C-5 positions is of paramount importance in their synthesis.
Control of Relative and Absolute Stereochemistry at C-2 and C-5
Achieving control over the stereocenters at C-2 and C-5 allows for the selective synthesis of either the cis or trans diastereomer, as well as specific enantiomers. A variety of strategies have been developed for this purpose.
One powerful approach involves the use of chiral catalysts in reactions that form the oxolane ring or introduce one of the substituents. For example, enantioselective peroxidation of α,β-unsaturated aldehydes has been used to create a chiral trans-2,5-disubstituted-tetrahydrofuran ring system as part of a natural product synthesis. nih.gov Similarly, chiral selenide-catalyzed reactions can produce enantiomerically enriched 2,5-disubstituted oxazolines, which are structural analogs of oxolanes. rsc.org
Another strategy relies on substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the synthesis of specific calcitriol (B1668218) analogues containing an oxolane moiety demonstrated that the stereochemistry at C-5 and C-6 of a precursor could control the stereochemistry at C-4 in a subsequent addition reaction. researchgate.netnih.gov In the synthesis of prehispanolone (B1679075) analogs, the functionalization of the starting material allowed for precise control over the stereochemistry of the resulting spiran carbons. researchgate.net
Table 3: Methods for Stereocontrol in 2,5-Disubstituted Oxolane Synthesis
| Method | Approach | Example | Reference |
|---|---|---|---|
| Catalytic | Enantioselective peroxidation | Synthesis of a trans-2,5-disubstituted-tetrahydrofuran core | nih.gov |
| Catalytic | Chiral selenide (B1212193) catalysis | Enantioselective synthesis of 2,5-disubstituted oxazolines | rsc.org |
| Substrate Control | Use of chiral precursors | Synthesis of calcitriol analogues with defined stereochemistry | researchgate.netnih.gov |
Asymmetric Induction in Cyclopropyl and Iodomethyl Functionalization
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral influence. This can be achieved through various means during the introduction of the cyclopropyl and iodomethyl groups.
Cyclopropyl Group Functionalization: The asymmetric functionalization of cyclopropanes can be achieved using chiral directing groups. For example, an isoleucine-NH₂ auxiliary attached to a cyclopropane substrate has been shown to direct Pd(II)-catalyzed C-H bond activation, leading to high levels of asymmetric induction (up to 72:1 diastereomeric ratio). rsc.org Asymmetric cyclopropanation reactions, often catalyzed by chiral copper or rhodium complexes, are also a well-established method for creating chiral cyclopropyl moieties. rsc.orgnih.gov These methods could be adapted to introduce the C-2 cyclopropyl group with a specific stereochemistry.
Iodomethyl Group Functionalization: The introduction of the iodomethyl group or its precursor can also be performed asymmetrically. Chiral hypervalent iodine reagents have been successfully employed in the intramolecular oxidative lactonization and amidation of olefins to produce chiral γ-butyrolactones and other heterocycles with high enantioselectivity. sioc-journal.cn These advanced methods highlight the potential for achieving high levels of stereocontrol during the formation of the functionalized oxolane ring system.
Reactivity and Transformation Pathways of 2 Cyclopropyl 5 Iodomethyl Oxolane Derivatives
Reactions Involving the Iodomethyl Functionality
The carbon-iodine bond in the iodomethyl group is the primary site for a variety of transformations due to its susceptibility to nucleophilic attack, elimination, radical formation, and metal-catalyzed coupling processes.
Nucleophilic Substitution Reactions
The iodomethyl group is an excellent electrophile for nucleophilic substitution reactions, primarily following an SN2 mechanism. masterorganicchemistry.com The iodide ion is a superb leaving group, and the primary nature of the carbon atom minimizes steric hindrance, facilitating the approach of various nucleophiles. masterorganicchemistry.com
A prominent example is the Williamson ether synthesis, where an alkoxide displaces the iodide to form a new ether linkage. masterorganicchemistry.com This reaction is highly efficient for primary alkyl halides like 2-cyclopropyl-5-(iodomethyl)oxolane. masterorganicchemistry.com Beyond alkoxides, a wide array of nucleophiles can be employed to generate diverse derivatives.
Table 1: Examples of Nucleophilic Substitution with this compound
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (NH₃), primary/secondary amines | Amine |
| Azide (B81097) | Sodium azide (NaN₃) | Azide |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
The reaction proceeds by the backside attack of the nucleophile on the carbon atom bonded to the iodine, leading to an inversion of configuration if the center were chiral. masterorganicchemistry.com The use of strong, non-nucleophilic bases like sodium hydride (NaH) is common to deprotonate alcohol precursors to form the required alkoxide in situ. masterorganicchemistry.com
Elimination Reactions to Form Unsaturated Systems
Although substitution is generally favored for primary iodides, elimination reactions can be induced under specific conditions to form an exocyclic alkene. This transformation typically requires a strong, sterically hindered base to promote the E2 (bimolecular elimination) pathway over the competing SN2 pathway. The base abstracts a proton from the carbon adjacent to the iodomethyl group (the C5 position of the oxolane ring), while the iodide ion is simultaneously ejected.
The synthesis of unsaturated alcohols from cyclic β-halo ethers using reagents like samarium(II) iodide or sodium metal in ether demonstrates the feasibility of such eliminations in similar systems. thieme-connect.de For this compound, this would result in the formation of 2-cyclopropyl-5-methyleneoxolane.
Table 2: Conditions Favoring Elimination
| Reagent | Base Type | Expected Product |
|---|---|---|
| Potassium tert-butoxide (t-BuOK) | Strong, sterically hindered | 2-Cyclopropyl-5-methyleneoxolane |
Radical Reactions of Iodomethyl Ethers
The relatively weak carbon-iodine bond (C-I) can undergo homolytic cleavage upon heating or irradiation, or through the action of a radical initiator, to generate a primary alkyl radical. This radical intermediate can participate in a variety of subsequent transformations. The generation of radicals from ethereal compounds can also be achieved by hydrogen atom transfer (HAT) from a C-H bond adjacent to the ether oxygen. rsc.org
A key reaction pathway for analogous compounds, such as dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, involves radical iodine atom transfer [3+2]-cycloaddition reactions with alkenes and alkynes. researchgate.netresearchgate.net Initiated by agents like triethylborane (B153662) (Et₃B) or through photoredox catalysis, a homoallyl radical species is formed which then engages with unsaturated partners to construct functionalized five-membered rings. researchgate.netresearchgate.net This suggests that this compound could serve as a precursor to a radical that undergoes addition and cyclization cascades.
Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling)
Organoiodides are premier substrates for a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. eie.grchemie-brunschwig.ch The iodomethyl group of this compound can readily participate in these transformations, typically catalyzed by palladium or nickel complexes. umb.edu
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. chemie-brunschwig.ch
Stille Coupling: Coupling with an organostannane reagent. chemie-brunschwig.ch
Heck Reaction: Reaction with an alkene to form a substituted alkene. eie.grumb.edu
Sonogashira Coupling: Coupling with a terminal alkyne, often with a copper co-catalyst, to form an alkynyl derivative. umb.edu
Negishi Coupling: Reaction with an organozinc reagent. umb.edu
Hiyama Coupling: Coupling with an organosilicon compound. mdpi.com
These reactions proceed via a catalytic cycle generally involving oxidative addition of the C-I bond to the low-valent metal center, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. umb.edumdpi.com
Reactivity of the Cyclopropyl (B3062369) Group
The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which imparts alkene-like character and makes it susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions of the Cyclopropyl Substituent
The cyclopropyl group can undergo ring-opening through radical or cationic pathways, often leading to linear or rearranged products. researchgate.netucl.ac.uk The presence of the adjacent oxolane ring influences the regioselectivity of this process.
In a radical pathway, a radical generated elsewhere in the molecule or from an external source can induce the opening of the cyclopropane ring. For instance, a radical formed at the iodomethyl position could potentially lead to a cyclopropylcarbinyl radical system. This system is known to rapidly rearrange via ring-opening to the more stable homoallyl radical. ucl.ac.uknih.gov This process involves the cleavage of one of the cyclopropyl C-C bonds. nih.gov
Alternatively, under acidic conditions or in the presence of electrophiles, a cyclopropylcarbinyl cation can be formed. researchgate.net This non-classical carbocation is highly prone to skeletal rearrangements and can be trapped by nucleophiles, leading to homoallylic ethers or alcohols. researchgate.net The reaction of cyclopropyl ketones with samarium(II) iodide, for example, results in ring-opening via cleavage of the most substituted bond to achieve a thermodynamically controlled product. ucl.ac.uk
Table 3: Potential Ring-Opening Products
| Reaction Type | Intermediate | Potential Product Structure |
|---|---|---|
| Radical-mediated | Homoallyl radical | Linear unsaturated ether |
Cycloaddition Reactions Involving Cyclopropyl-Substituted Systems
The strained nature of the cyclopropane ring allows it to act as a three-carbon synthon in various cycloaddition reactions, providing efficient pathways to five-, six-, and even larger-membered rings. researchgate.netnih.gov
Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks for formal [3+n]-cycloaddition reactions (where n=2, 3, 4, etc.). researchgate.netresearchgate.netnih.gov In these reactions, the Lewis acid-activated cyclopropane behaves as a 1,3-zwitterionic synthon. nih.gov The oxolane moiety in this compound can function as the electron-donating group, activating the cyclopropane for nucleophilic ring-opening.
These cycloadditions have been successfully applied to a wide range of 2π, 3π, and 4π partners, including aldehydes, imines, alkenes, and dienes, to construct a diverse array of heterocyclic and carbocyclic frameworks. researchgate.netresearchgate.netnih.gov For instance, [3+2]-cycloadditions with aldehydes or ketones yield tetrahydrofuran (B95107) derivatives, while reactions with imines can produce pyrrolidines. researchgate.netbohrium.com Higher-order cycloadditions, such as [3+3], [4+3], and even [8+3], have also been developed, expanding the synthetic utility of this methodology. bohrium.comnih.gov
Table 2: Examples of [3+n]-Cycloaddition Reactions with D-A Cyclopropanes
| Cycloaddition Type | Dipolarophile/Partner | Product Ring System | Catalyst/Promoter | Reference |
|---|---|---|---|---|
| [3+2] | Aldehydes, Ketones | Tetrahydrofuran | Lewis Acid (e.g., SnCl₄) | researchgate.netqmul.ac.uk |
| [3+2] | Imines, Nitrones | Pyrrolidine, 1,2-Oxazinane | Lewis Acid | bohrium.com |
| [3+3] | Aryl Hydrazones | Tetrahydropyridazine | Organocatalyst | bohrium.com |
| [4+3] | 1-Azabutadienes | Azepine | Magnesium Catalyst | researchgate.net |
| [8+3] | Heptafulvenoids | Cycloocta[b]furan | Brønsted Base | nih.gov |
Interplay of Functional Groups: Oxolane Ring, Cyclopropyl, and Iodomethyl Moieties
The reactivity of this compound is not merely the sum of its parts but is profoundly influenced by the interactions between the functional groups. Neighboring group participation and stereoelectronic effects can dictate reaction rates and stereochemical outcomes.
Neighboring Group Participation Effects in Reactivity
Neighboring group participation (NGP), or anchimeric assistance, occurs when a functional group within a molecule acts as an internal nucleophile during a substitution reaction. wikipedia.org This typically accelerates the reaction rate and often results in retention of stereochemistry at the reaction center. wikipedia.orgdalalinstitute.com
Stereoelectronic Influences on Reaction Pathways
Stereoelectronic effects are orbital-based interactions that influence the structure, stability, and reactivity of molecules. basna.ir In the reactions of this compound, these effects are crucial in determining the pathways of rearrangements and ring-opening reactions.
For instance, in the radical-induced cleavage of the cyclopropane ring, the scission of a C-C bond is not random. The bond that breaks is typically the one that is best aligned for orbital overlap with the developing p-orbital of the radical center (an anti-periplanar arrangement). ucl.ac.uk This stereoelectronic control dictates the regioselectivity of the ring-opening and the geometry of the resulting homoallyl radical. ucl.ac.uk
Furthermore, the oxolane ring itself is subject to stereoelectronic effects, most notably the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation due to stabilizing hyperconjugation between an oxygen lone pair and the C-X antibonding orbital (n → σ*). basna.ir This effect can influence the conformational preferences of the oxolane ring, which in turn can affect the orientation of the cyclopropyl and iodomethyl substituents and thereby influence their reactivity and the stereochemical course of reactions. nih.govbasna.ir
Advanced Methodologies for Mechanistic Elucidation and Structural Analysis in 2 Cyclopropyl 5 Iodomethyl Oxolane Chemistry
Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structure
The definitive identification of transient intermediates and the unambiguous structural confirmation of reaction products are paramount in mechanistic studies. For 2-cyclopropyl-5-(iodomethyl)oxolane, a combination of spectroscopic methods is indispensable.
Mass Spectrometry (MS) is another vital tool, primarily used to determine the molecular weight and elemental composition of this compound and its reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. ucla.edu Fragmentation patterns observed in the mass spectrum can offer additional structural clues. For example, cleavage of the C-I bond or fragmentation of the oxolane ring would produce characteristic ions.
In the realm of mechanistic studies, the detection of short-lived reaction intermediates is often challenging. In-situ spectroscopic techniques, such as in-situ FTIR spectroscopy, can be powerful for monitoring the progress of a reaction in real-time. rsc.org By observing the appearance and disappearance of specific vibrational bands corresponding to reactants, intermediates, and products, one can gain insights into the reaction pathway. rsc.org For reactions involving this compound, this could involve tracking the C-I stretching frequency or changes in the ether C-O-C vibrations of the oxolane ring. The detection of transient species like oxonium ylides or carbene intermediates, which can be involved in certain transformations of related cyclic ethers, has been achieved through spectroscopic detection in matrices at low temperatures. ucla.edu
The combination of these spectroscopic techniques provides a comprehensive picture of both the static structure of the products and the dynamic processes occurring during a chemical reaction involving this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation | Information Gained |
| ¹H NMR | Signals for cyclopropyl (B3062369), oxolane, and iodomethyl protons with specific chemical shifts and coupling constants. | Connectivity and relative stereochemistry. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule. | Carbon skeleton confirmation. |
| 2D NMR (COSY, HSQC, NOESY) | Correlation peaks indicating proton-proton and proton-carbon connectivities, and through-space interactions. | Unambiguous assignment of structure and stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular ion peak. | Confirmation of elemental composition. |
| In-situ FTIR | Changes in vibrational bands (e.g., C-I, C-O-C) over time. | Monitoring of reaction progress and detection of functional group transformations. |
This table is based on expected values derived from analogous compounds reported in the literature.
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful partner to experimental studies, providing deep insights into molecular structure, energetics, and reaction mechanisms that are often inaccessible through experimentation alone. For a molecule as complex as this compound, computational methods are invaluable.
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, making it highly suitable for mapping out potential reaction pathways. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed potential energy surface for a given reaction. sciforum.net
For reactions involving this compound, DFT calculations can be employed to explore various mechanistic possibilities. For example, in a nucleophilic substitution reaction at the iodomethyl group, DFT can help to elucidate whether the reaction proceeds through a classic S(_N)2 mechanism. researchgate.netacs.org The calculations would involve locating the transition state for the nucleophilic attack and determining its energy, which provides the activation barrier for the reaction. sciforum.net
Furthermore, DFT can be used to investigate more complex reaction cascades, such as those involving the opening of the cyclopropane (B1198618) ring. The ring strain in the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. nih.gov DFT calculations can predict the feasibility of different ring-opening pathways, for instance, whether the cleavage occurs at the C1-C2 or C2-C3 bond of the cyclopropane ring, and how the substituents on the oxolane ring influence this regioselectivity. The mechanism of such ring-opening reactions has been shown to be influenced by factors like the formation of radical cations. unifr.ch
Modeling of Transition States and Energetics
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the rate and selectivity of a reaction. Computational modeling, particularly with DFT, allows for the precise determination of transition state structures and their associated activation energies. sciforum.net
In the context of this compound, modeling the transition states of its reactions can provide invaluable insights. For a nucleophilic substitution at the iodomethyl carbon, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing iodide ion partially bonded. researchgate.net The calculated energy of this transition state relative to the reactants gives the activation energy, which is a key kinetic parameter. acs.org
For more complex reactions, such as those involving the participation of the oxolane oxygen or the cyclopropyl group, multiple competing transition states may exist. DFT calculations can be used to compare the energies of these different transition states to predict the most likely reaction pathway. For instance, in a reaction where both S(_N)2 and S(_N)2' (attack at the cyclopropyl ring) pathways are possible, comparing the activation energies of the respective transition states can predict the regioselectivity of the reaction. acs.org
Table 2: Representative Calculated Energetic Parameters for a Hypothetical S(_N)2 Reaction of this compound with a Nucleophile
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔE‡ | Activation Energy | 15 - 25 |
| ΔE_rxn | Reaction Energy | -10 to -20 (exothermic) |
| Reactant Complex Energy | Energy of the pre-reaction complex | -2 to -5 |
| Product Complex Energy | Energy of the post-reaction complex | -3 to -7 |
These values are hypothetical and serve as an illustration of the type of data that can be obtained from DFT calculations based on similar systems in the literature. researchgate.netacs.org
Conformational Analysis and Stereochemical Predictions
The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity and biological activity. The flexible five-membered oxolane ring in this compound can adopt several non-planar conformations, such as the envelope and twist forms. rsc.org The presence of bulky substituents at the 2 and 5 positions significantly influences the preferred conformation.
Computational methods, particularly DFT and molecular mechanics, are powerful tools for performing conformational analysis. rsc.org By calculating the relative energies of different conformers, it is possible to identify the most stable, low-energy conformations that the molecule is likely to adopt. Recent studies on cyclohexanes with spiro-cyclopropyl groups have shown that the presence of the strained ring can lead to surprising conformational preferences, even forcing bulky groups into axial positions. rsc.org A similar "cyclopropyl effect" could be at play in this compound, influencing the orientation of the iodomethyl group relative to the cyclopropyl substituent.
This conformational information is critical for predicting the stereochemical outcome of reactions. The accessibility of the reactive sites, such as the back side of the C-I bond for an S(_N)2 reaction, is determined by the molecule's conformation. By analyzing the low-energy conformers, chemists can predict which diastereomeric product is likely to be formed in a reaction. For reactions involving 2,5-disubstituted tetrahydrofurans, excellent diastereoselectivity is often observed, and this can be rationalized by considering the preferred conformations of the reactants and the transition states. nih.gov Computational models can be used to predict the stereoselectivity of reactions with a high degree of accuracy, guiding experimental efforts towards the synthesis of specific stereoisomers. nih.gov
Emerging Directions and Future Research in 2 Cyclopropyl 5 Iodomethyl Oxolane Chemistry
Development of Novel and Sustainable Synthetic Strategies
The pursuit of more efficient and environmentally benign methods for synthesizing 2-cyclopropyl-5-(iodomethyl)oxolane and related structures is a key focus of current research. Traditional synthetic routes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging strategies aim to overcome these limitations through innovative catalytic systems and reaction designs.
Furthermore, the development of novel catalytic systems is paramount for achieving sustainable synthesis. Photocatalysis, for example, offers a green alternative by utilizing light energy to drive chemical reactions under mild conditions. ananikovlab.ru Researchers are investigating the use of photocatalysts to mediate the key bond-forming steps in the synthesis of this compound, potentially leading to more atom-economical and energy-efficient processes. ananikovlab.ruacs.org The exploration of earth-abundant metal catalysts, such as those based on cobalt, also presents a more sustainable alternative to precious metal catalysts. organic-chemistry.org
Iodocyclization reactions represent a direct and powerful method for the formation of the iodomethyl-substituted oxolane ring. mdpi.comresearchgate.net Current research is focused on optimizing these reactions by exploring various iodine sources and catalytic systems to enhance selectivity and yield. mdpi.com For example, the use of molecular iodine in the presence of a suitable base has been shown to effectively promote the cyclization of appropriate precursors. mdpi.com
The following table summarizes some emerging synthetic strategies and their potential advantages:
| Synthetic Strategy | Key Features | Potential Advantages |
| Telescoped Reactions | Multiple steps in one pot | Increased efficiency, reduced waste, simplified purification whiterose.ac.uk |
| Photocatalysis | Light-mediated reactions | Mild conditions, high selectivity, sustainable energy source ananikovlab.ruacs.org |
| Earth-Abundant Metal Catalysis | Use of catalysts like cobalt | Lower cost, reduced environmental impact compared to precious metals organic-chemistry.org |
| Optimized Iodocyclization | Enhanced control over ring formation | High regioselectivity and stereoselectivity, direct incorporation of iodine mdpi.comresearchgate.net |
Exploration of New Reactivity Manifolds and Mechanistic Insights
The unique structural features of this compound, namely the strained cyclopropane (B1198618) ring and the reactive carbon-iodine bond, suggest a rich and largely unexplored reactivity profile. Understanding the interplay between these functional groups is crucial for unlocking the full synthetic potential of this molecule.
The cyclopropyl (B3062369) group can act as a latent double bond, participating in ring-opening reactions under various conditions. ucl.ac.uk The regioselectivity of this ring-opening is influenced by substituents on the cyclopropane ring and the nature of the reagents employed. ucl.ac.uk Mechanistic studies, often supported by computational calculations, are vital to predict and control the outcome of these transformations. acs.orguq.edu.au For instance, density functional theory (DFT) computations can help elucidate the reaction pathways and transition states involved in the ring-opening of cyclopropyl-containing systems. uq.edu.au
The iodomethyl group serves as a versatile handle for a wide range of nucleophilic substitution and cross-coupling reactions. The development of novel coupling methodologies, such as those catalyzed by copper or palladium, could significantly expand the range of accessible derivatives. organic-chemistry.orgnih.gov For example, Suzuki-Miyaura coupling could be employed to introduce aryl or other unsaturated moieties at this position. organic-chemistry.org
Furthermore, the combination of the cyclopropyl and iodomethyl functionalities opens the door to unique tandem reactions. For example, a radical generated at the iodomethyl position could potentially trigger a cascade reaction involving the cyclopropane ring, leading to the formation of complex polycyclic structures. unibe.ch The study of such radical-mediated processes is an active area of research. ucl.ac.ukcolab.ws
Key areas of investigation into the reactivity of this compound include:
| Reactivity Aspect | Description | Potential Applications |
| Cyclopropane Ring-Opening | Cleavage of the three-membered ring to form linear or larger cyclic structures. ucl.ac.uk | Synthesis of diverse scaffolds with increased molecular complexity. |
| Carbon-Iodine Bond Functionalization | Substitution or coupling reactions at the iodomethyl group. organic-chemistry.orgnih.gov | Introduction of a wide array of functional groups and structural motifs. |
| Tandem and Cascade Reactions | Sequential reactions involving both the cyclopropyl and iodomethyl groups. unibe.ch | Rapid construction of complex molecular architectures from a simple starting material. |
| Photoredox-Catalyzed Transformations | Utilization of light to initiate novel bond-forming reactions. acs.org | Access to previously unattainable reaction pathways and products. |
Applications as Versatile Synthetic Building Blocks in Complex Molecule Synthesis
The distinct structural and reactive properties of this compound make it an attractive building block for the synthesis of complex molecules, particularly those with relevance in medicinal chemistry and materials science. nih.govnih.gov The cyclopropyl moiety is a common feature in many biologically active compounds, often contributing to enhanced metabolic stability and binding affinity. bangor.ac.uk
The oxolane (tetrahydrofuran) ring is also a prevalent scaffold in natural products and pharmaceuticals. researchgate.net The combination of these two motifs in this compound provides a pre-functionalized core that can be elaborated into a variety of target molecules. For example, the iodomethyl group can be converted to other functionalities, such as amines or alcohols, which can then be used to link the core structure to other molecular fragments. nih.govucl.ac.uk
The ability to undergo ring-opening and rearrangement reactions further enhances the utility of this building block, allowing for the creation of diverse and complex molecular skeletons. ucl.ac.uk For instance, the controlled ring-opening of the cyclopropane could lead to the formation of cyclopentane (B165970) or other carbocyclic systems, which are also important structural motifs in natural products. unibe.ch
The following table highlights the potential applications of this compound as a synthetic building block:
| Application Area | Synthetic Utility | Example Target Molecules |
| Medicinal Chemistry | Introduction of the cyclopropyl-oxolane motif to modulate biological activity. nih.govbangor.ac.uk | Analogs of existing drugs, novel therapeutic agents. |
| Natural Product Synthesis | Use as a key intermediate in the total synthesis of complex natural products containing cyclopropane and/or tetrahydrofuran (B95107) rings. researchgate.net | Strigolactones, polyether antibiotics. |
| Materials Science | Incorporation into polymers or other materials to modify their physical and chemical properties. nih.gov | Functional polymers, liquid crystals. |
| Fragment-Based Drug Discovery | Use as a fragment for screening against biological targets. | Novel lead compounds for drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
